molecular formula C8H13I B8640996 1-Iodo-1-octyne CAS No. 81438-46-2

1-Iodo-1-octyne

Cat. No.: B8640996
CAS No.: 81438-46-2
M. Wt: 236.09 g/mol
InChI Key: DLYVHHMFVYQCEP-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkynes as Synthetic Intermediates

Halogenated alkynes, characterized by the presence of both a carbon-carbon triple bond and a halogen atom, represent an important class of versatile building blocks in organic synthesis. Their significance stems from their rich and tunable reactivities, particularly when employed in the presence of transition metal catalysts. acs.org The carbon-halogen bond in these compounds is highly amenable to various transformations, while the alkyne moiety provides a platform for diverse addition and cycloaddition reactions. acs.org

These dual functionalities make halogenated alkynes invaluable for constructing complex molecular architectures. They are frequently utilized in transition metal-catalyzed carbon-carbon (C-C) cross-coupling reactions, which are among the most important and useful methods for synthesizing a wide variety of synthetically valuable compounds. acs.org The ability to select the halogen atom attached to the triple bond allows for control over the steric and electronic characteristics, enabling the facile synthesis of skeletons that might otherwise be challenging to prepare. acs.org Beyond C-C bond formation, halogenated alkynes are also pivotal in nucleophilic additions for the synthesis of heteroatom-containing olefins, contributing significantly to contemporary catalysis research. acs.org

Overview of Research Trajectories for 1-Iodo-1-octyne in Contemporary Organic Chemistry

This compound (C₈H₁₃I) is a specific terminal iodoalkyne that serves as a key intermediate in the synthesis of various organic compounds. Its structure, featuring a terminal alkyne group and an iodine atom, grants it distinct reactivity profiles.

Basic Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₃I
Molecular Weight236.09 g/mol (calculated)
PubChem CID81438-46-2

One primary research trajectory for this compound involves its role in stereoselective synthesis. A notable application is its conversion to (Z)-1-Iodo-1-octene through a hydroboration-protonolysis sequence. orgsyn.orgnih.gov This transformation highlights its utility in precisely controlling the geometry of newly formed double bonds, which is critical for the synthesis of natural products and pharmaceuticals where stereochemistry plays a vital role.

Furthermore, this compound, as a representative iodoalkyne, is explored in atom-economical carbocyclization reactions. These reactions facilitate the formation of cyclic structures while incorporating the iodine atom into the product, showcasing its ability to participate in complex cyclization pathways without loss of the halogen. acs.org In some instances, it can even act as an external iodine atom source in specific cyclization processes, demonstrating its versatility beyond being a mere substrate. acs.org

The compound's reactivity in transition metal-catalyzed cross-coupling reactions remains a significant area of investigation. Its iodine atom makes it an excellent coupling partner in reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and other palladium-catalyzed transformations, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

Stereoselective synthesis: Particularly for the generation of specific alkene isomers. orgsyn.orgnih.gov

Transition metal-catalyzed cross-coupling reactions: Leveraging the reactive carbon-iodine bond for C-C bond formation. acs.org

Atom-economical cyclization processes: Incorporating the iodine atom into cyclic products. acs.org

Nucleophilic additions: Facilitating the formation of C(sp²)-heteroatom bonds. acs.org

These applications underscore this compound's position as a valuable and adaptable synthetic intermediate, continually contributing to the advancement of organic synthesis methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81438-46-2

Molecular Formula

C8H13I

Molecular Weight

236.09 g/mol

IUPAC Name

1-iodooct-1-yne

InChI

InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h2-6H2,1H3

InChI Key

DLYVHHMFVYQCEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CI

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Iodo 1 Octyne Transformations

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of intricate molecular frameworks. 1-Iodo-1-octyne serves as a valuable precursor in several such transformations, including cross-coupling reactions and other organometallic processes.

The Sonogashira reaction is a widely utilized cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide wikipedia.orgnih.govorganic-chemistry.org. This reaction typically employs a palladium catalyst and a copper co-catalyst, often proceeding under mild conditions with the presence of an amine base wikipedia.orgorganic-chemistry.org.

In Sonogashira couplings, 1-octyne (B150090), as a terminal alkyne, has been extensively studied as a coupling partner with various aryl and vinyl halides. The reaction typically involves a zerovalent palladium complex and a copper(I) halide salt as catalysts wikipedia.org. Common palladium catalysts include Pd(PPh) and Pd(PPh)Cl libretexts.org. For instance, the coupling of 1-octyne with 4-methoxy-iodobenzene, catalyzed by PdCl(PPh) and CuI in the presence of tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), afforded 1-phenyl-1-octyne (B93662) in 98% yield at room temperature researchgate.net.

Copper co-catalysts play a significant role in facilitating the reaction under mild conditions wikipedia.org. However, copper-free Sonogashira reactions have also been developed, often employing specific palladium catalysts and ligands. For example, copper-free Sonogashira coupling of aryl halides with terminal alkynes, including 1-octyne, has been achieved using catalysts like Pd(OAc)/urea or palladium nanoparticles nih.govrsc.org. Some studies have reported the Sonogashira coupling of secondary alkyl bromides with 1-octyne using a well-defined [PdCl(µ-Cl)(IBiox7)] pre-catalyst researchgate.net.

A summary of representative Sonogashira coupling reactions involving 1-octyne is presented in Table 1.

Table 1: Representative Sonogashira Coupling Reactions Involving 1-Octyne

Alkyne ReactantHalide ReactantCatalyst SystemConditionsProductYield (%)Reference
1-Octyne4-methoxy-iodobenzenePdCl(PPh), CuI, TBAOHRoom Temp., 1 h1-phenyl-1-octyne98 researchgate.net
1-OctyneAryl halides (various)Pd(OAc)/urea (Cu-free)Ambient Temp.Substituted alkynesSatisfactory to High rsc.org
1-OctyneSecondary alkyl bromides[PdCl(µ-Cl)(IBiox7)]-Coupled products- researchgate.net
1-OctyneAryl iodides/bromidesPd(PPh)Cl, CuI (aqueous)40 °CCoupled productsModerate to High rsc.org

The acyl Sonogashira reaction is a specialized variant that allows for the synthesis of alkynyl ketones (alkynones) by coupling acyl chlorides with terminal alkynes mdpi.comresearchgate.netresearchgate.net. This transformation introduces a carbonyl functional group onto the alkyne backbone, significantly altering the reactivity of the products researchgate.net.

Catalytic systems commonly employed in acyl Sonogashira reactions include PdCl(PPh)/CuI mdpi.commdpi.com. Palladium(II) complexes, such as Pd(OAc), have also proven effective, sometimes achieving quantitative conversions under solvent-free conditions at room temperature mdpi.com. For instance, the coupling of benzoyl chloride with 1-octyne in the presence of Pd(OAc) required a higher catalyst loading (0.5 mol%) compared to aromatic alkynes to achieve good yields mdpi.com.

The mechanism of the Sonogashira coupling, particularly in copper-free systems, has been a subject of detailed investigation, with two primary pathways proposed: deprotonation and carbopalladation nih.govlibretexts.orgrsc.orgacs.orgacs.org.

The generally accepted mechanism for copper-catalyzed Sonogashira coupling involves two independent catalytic cycles: a palladium cycle and a copper cycle wikipedia.orglibretexts.org. In the copper cycle, a π-alkyne-copper complex forms, increasing the acidity of the terminal alkyne's proton, leading to deprotonation and the formation of a copper acetylide wikipedia.orglibretexts.org. This copper acetylide then undergoes transmetalation with a four-coordinated palladium complex, which is often considered the rate-determining step libretexts.org. Subsequent steps involve trans/cis isomerization and reductive elimination to yield the product and regenerate the Pd(0) catalyst libretexts.org.

For copper-free Sonogashira coupling, the mechanism is slightly different. After oxidative addition of the aryl halide to the Pd(0) complex, a π-alkyne-palladium complex forms, followed by deprotonation of the alkyne to form palladium acetylide libretexts.org.

The alternative mechanistic pathway, carbopalladation, involves the syn addition of the palladium-aryl/vinyl species across the triple bond of the alkyne, leading to a cis-product nih.gov. However, density functional theory (DFT) calculations and experimental studies have largely concluded that the activation barrier for the carbopalladation pathway is significantly higher, thus supporting the deprotonation pathway as the predominant mechanism, especially in the presence of a base libretexts.orgacs.orgacs.org. Experimental evidence, such as the ruling out of carbopalladation through the synthesis and monitoring of a proposed intermediate, further supports the deprotonation route acs.org.

Decarboxylative cross-coupling reactions offer a valuable strategy for forming carbon-carbon bonds by utilizing readily available carboxylic acids as precursors organic-chemistry.orgdlut.edu.cn. A notable development in this area is the synergistic merger of photoredox and nickel catalysis for the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides organic-chemistry.orgnih.govacs.org.

(E)-1-Iodo-1-octene serves as a representative vinyl iodide substrate in these reactions nih.govacs.org. For example, the reaction of tetrahydrofuran-2-carboxylic acid with (E)-1-iodo-1-octene under visible-light irradiation, in the presence of an iridium(III) photocatalyst (e.g., IrdF(CF)ppyPF) and a nickel catalyst (e.g., NiCl·glyme/dtbbpy) with a base like CsCO, successfully yielded the desired allylic ether product in excellent yields (e.g., 83%) nih.govacs.org.

This methodology enables the formation of C-C bonds under mild and operationally simple conditions, accommodating a diverse range of substrates, including various vinyl iodides and bromides organic-chemistry.orgnih.gov. The mechanism involves photoexcitation of the iridium photocatalyst, leading to a single electron transfer with the carboxylate to generate a carboxyl radical, which then undergoes CO extrusion to form an alkyl radical. Concurrently, the nickel catalytic cycle initiates with oxidative addition of a Ni(0) species into the vinyl iodide. The alkyl radical then intercepts the vinyl Ni(II) intermediate, followed by reductive elimination to deliver the cross-coupled product dlut.edu.cnnih.govacs.org.

Table 2: Decarboxylative Cross-Coupling with (E)-1-Iodo-1-octene

Carboxylic AcidVinyl IodidePhotocatalystNi CatalystBaseSolventYield (%)Reference
Tetrahydrofuran-2-carboxylic acid(E)-1-Iodo-1-octeneIrdF(CF)ppyPFNiCl·glyme/dtbbpyCsCODMF83 nih.govacs.org

Beyond Sonogashira coupling, iodinated octynes, including this compound, participate in other significant organometallic transformations. This compound itself can be prepared from 1-octyne nih.govorgsyn.org. It can then serve as an intermediate in the synthesis of other valuable iodinated compounds. For instance, this compound can be converted to (Z)-1-iodo-1-octene through a hydroboration-protonolysis sequence, and this vinyl iodide can subsequently be utilized in Suzuki-Miyaura reactions nih.govorgsyn.org.

Furthermore, carbocyclization reactions involving ω-iodo- and 1,ω-diiodo-1-alkynes have been reported. These reactions can proceed through a carbenoid-chain process involving exo-cyclization of lithium acetylide intermediates to form Li,I-alkylidene carbenoids. Such transformations can occur with retention or inversion of stereochemistry at the electrophilic carbon figshare.com. While not explicitly detailing this compound, these studies highlight the broader utility of iodinated alkynes in complex cyclization and coupling pathways.

Sonogashira Cross-Coupling Reactions

Carbocyclization Reactions and Iodine Atom Transfer Processes

Iodoalkynes, including those structurally analogous to this compound, are known to participate in atom-economical carbocyclization reactions where iodine atoms are incorporated into the cyclic products. This class of reactions is particularly significant for the construction of carbocyclic rings, often leading to iodomethylene-substituted cyclic compounds. For instance, ω-iodo-1-alkynes and 1,ω-diiodo-1-alkynes undergo efficient cycloisomerization to yield (diiodomethylene)cycloalkanes or 3-(iodomethylene)tetrahydrofurans, respectively, in high yields when initiated by catalytic amounts of reagents like lithium diisopropylamide (LDA) or 1-hexynyllithium ontosight.aiscielo.org.bo.

These cyclization processes can also be achieved through iodine atom-transfer mechanisms. For example, the cyclization of ω-iodo-1-alkynes can be facilitated by using an external iodine atom source, such as 1-iodo-1-hexyne ontosight.aiscielo.org.bo. Similarly, atom-transfer cyclizations involving other halogens, like bromine, can proceed with compounds such as 1-bromo-1-octyne, and proton-transfer cyclization can occur with 1-octyne ontosight.aiscielo.org.bo.

Radical cyclization reactions initiated by single electron transfer (SET) processes from alkyl iodides also represent a pathway for forming iodomethylene cyclopentanes from iodoalkynes. These reactions often proceed with good to excellent yields redalyc.org.

Carbenoid-Chain Mechanisms in Cyclization Reactions

The carbocyclization reactions of ω-iodo-1-alkynes and 1,ω-diiodo-1-alkynes are proposed to proceed via a carbenoid-chain mechanism. This mechanism involves the exo-cyclization of lithium acetylide intermediates, which subsequently generate Li,I-alkylidene carbenoids ontosight.aiscielo.org.bo. These carbenoid species are highly reactive intermediates that play a crucial role in the bond-forming steps of the cyclization.

Stereochemical Aspects of Exo-Cyclization

A notable feature of these carbenoid-chain cyclization processes is their high stereospecificity. The exo-cyclization step, which is central to the formation of the cyclic products, has been shown to proceed with an inversion of stereochemistry at the electrophilic carbon ontosight.aiscielo.org.bo. This stereochemical control is vital for the selective synthesis of complex molecular architectures.

In related radical cyclizations, such as that of 1-ethoxy-6-iodo-1-hexyne, the intermediate vinylic radical is formed in a bent conformation. The subsequent radical addition leads predominantly to (E)-products, demonstrating the influence of intermediate radical geometry on the stereochemical outcome of the cyclization.

Other Functional Group Transformations and Addition Reactions

Beyond carbocyclization, this compound and other iodoalkynes undergo various functional group transformations and addition reactions due to the presence of both the alkyne and the carbon-iodine bond.

Hydrohalogenation and Halogenation: Alkynes readily participate in addition reactions across their triple bond. For instance, hydrohalogenation involves the addition of hydrogen halides (HX), leading to vinyl halides. Halogenation, involving the addition of halogens (X₂), can yield dihaloalkenes. The stereoselectivity of these additions can vary depending on the reaction conditions and reagents. For example, 1-octyne treated with bromine and a base can yield (Z)-1-bromo-1-octene with high stereoselectivity (99%) and good yield (85%) scielo.org.bo.

Organometallic Coupling Reactions: The carbon-iodine bond in iodoalkynes and derived vinyl iodides makes them excellent substrates for organometallic coupling reactions, which are crucial for carbon-carbon bond formation. For example, (E)-1-iodo-1-octene can undergo decarboxylative cross-coupling reactions with carboxylic acids, catalyzed by dual photoredox and nickel catalysis, to yield allylic ether products in high yields (e.g., 83%). Lithium diorganocopper compounds (Gilman reagents) can also react with vinylic iodides to form new carbon-carbon bonds, retaining the configuration of the double bond.

Atom Transfer Radical Addition (ATRA): Iodoalkynes can serve as substrates in atom transfer radical addition reactions, where a perfluoroalkyl iodide (RfI) adds across the alkyne, leading to vicinal disubstituted products. These reactions are often initiated by visible light and can proceed without external photocatalysts, yielding 1-iodo-3-perfluoroalkyl-alkenes with high Z-selectivity after isomerization.

Hydrofunctionalization: Metal-catalyzed hydrofunctionalization reactions involve the addition of E-H units (where E can be a heteroatom or carbon) across the C≡C bond of haloalkynes. These transformations provide atom-economical routes to valuable building blocks such as haloalkenes and α-halomethyl ketones.

Table 1: Representative Transformations of Iodoalkynes and Related Compounds

Reactant (Type)Reagent/ConditionsProduct (Type)Yield (%)StereoselectivityReference
ω-Iodo-1-alkynesCatalytic LDA or 1-hexynyllithium(Iodomethylene)cycloalkanesHighStereospecific ontosight.aiscielo.org.bo
ω-Iodo-1-alkynes1-Iodo-1-hexyne (external I source)(Iodomethylene)cycloalkanesN/AN/A ontosight.aiscielo.org.bo
1-OctyneBromine, Base(Z)-1-Bromo-1-octene8599% (Z) scielo.org.bo
1-Hexyne (B1330390)Iodine, NaOH (via alkenylborane)(E)-1-Iodo-1-hexeneN/AHigh (E) scielo.org.bo
(E)-1-Iodo-1-octeneTetrahydrofuran-2-carboxylic acid, photocatalyst, NiCl₂·glyme, dtbbpy, Cs₂CO₃, blue LEDAllylic ether product83N/A
Alkyl iodides (SET process)[Ir(ppy)₂ (dtbbpy)]PF₆, i-Pr₂NEt, blue LEDs(Iodomethylene)cyclopentanesGood-ExcellentN/A redalyc.org
VinyldiazoacetatesPerfluoroalkyl iodide (RfI), visible light1-Iodo-3-perfluoroalkyl-alkenesGoodHigh (Z)

Catalysis in 1 Iodo 1 Octyne Chemistry

Transition Metal Catalysis

Transition metals, with their ability to cycle through multiple oxidation states and coordinate with organic molecules, are central to the functionalization of 1-iodo-1-octyne. Palladium, copper, nickel, and platinum complexes are particularly effective in catalyzing a range of reactions, including cross-coupling, cycloaddition, and other functionalization processes.

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the cross-coupling reactions of this compound. taylorfrancis.com These reactions enable the formation of new carbon-carbon bonds under mild conditions with high efficiency and selectivity. taylorfrancis.comscilit.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com In the context of this compound, it can be coupled with various terminal alkynes to produce unsymmetrical diynes. The reaction is typically carried out under mild conditions, such as at room temperature, in the presence of a base. wikipedia.org The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation. wikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. nih.govyoutube.com this compound can participate in Suzuki coupling with various organoboronic acids or their esters to form substituted alkynes. This reaction is valued for the stability, low toxicity, and commercial availability of the boronic acid reagents. bohrium.com

Stille Coupling: The Stille reaction is a versatile method for carbon-carbon bond formation that couples an organotin compound (organostannane) with an organic halide, catalyzed by palladium. uni-muenchen.dechemrxiv.org this compound can be effectively coupled with a wide range of organostannanes. A key advantage of the Stille coupling is the tolerance of the organotin reagents to a variety of functional groups. semanticscholar.org

Coupling ReactionCatalyst System (Typical)Coupling PartnerProduct TypeReference
SonogashiraPd(PPh₃)₄ / CuI / Amine BaseTerminal AlkyneUnsymmetrical Diyne wikipedia.orgyoutube.com
SuzukiPd(PPh₃)₄ / Base (e.g., Na₂CO₃)Organoboronic AcidSubstituted Alkyne nih.govbohrium.com
StillePd(PPh₃)₄ / LiClOrganostannaneSubstituted Alkyne uni-muenchen.dechemrxiv.org

Copper catalysts are not only used as co-catalysts in palladium-mediated reactions like the Sonogashira coupling but also serve as the primary catalysts in other important transformations of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): 1-Iodoalkynes, including this compound, exhibit exceptional reactivity in copper(I)-catalyzed cycloaddition reactions with organic azides. nih.gov This reaction provides a rapid and highly regioselective synthesis of 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles. nih.govyoutube.com The reaction is often catalyzed by copper(I) iodide in the presence of an amine ligand and is compatible with a wide array of functional groups and solvents. nih.govyoutube.com The reactivity of 1-iodoalkynes in this context can even surpass that of terminal alkynes. youtube.com

Cross-Coupling Reactions: Copper(I) iodide can also catalyze the coupling of vinyl halides with terminal alkynes to form 1,3-enynes, with the reaction proceeding with retention of the double-bond geometry. nih.gov While this specific reaction uses a vinyl halide, the principles of copper-catalyzed C-C bond formation are relevant to the broader reactivity of haloalkynes.

Reaction TypeCatalyst System (Typical)ReactantProduct TypeReference
Azide-Alkyne CycloadditionCuI / Amine LigandOrganic Azide5-Iodo-1,2,3-triazole nih.govyoutube.com

Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium-based systems, often offering unique reactivity and being more cost-effective. youtube.comresearchgate.net These reactions can forge C(sp²)–C(sp³) bonds and couple two organic electrophiles through reductive cross-coupling. youtube.com While specific examples detailing the use of this compound in nickel-catalyzed cross-coupling are not as prevalent in the literature as for palladium, the general reactivity of aryl and vinyl iodides in these systems suggests the potential for this compound to be a viable substrate. ed.ac.uknih.gov Nickel catalysts, often generated in situ from Ni(II) precursors, can mediate the coupling of various organic halides. nih.gov

Platinum catalysts are known to facilitate a variety of functionalization reactions. Notably, platinum complexes have been investigated for the alkoxycarbonylation of olefins. While the direct methoxycarbonylation of this compound using platinum is not extensively documented, palladium-catalyzed methoxycarbonylation of terminal alkynes is a well-established process that can produce α-substituted acrylates. This transformation highlights the potential for transition metal catalysts to introduce carbonyl functionalities into alkyne-containing molecules.

The mechanisms of transition metal-catalyzed cross-coupling reactions generally follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.combohrium.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., this compound) to a low-valent metal center, typically Pd(0) or Ni(0). bohrium.com This step involves the insertion of the metal into the carbon-iodine bond, leading to a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)). This is often the rate-limiting step in the catalytic cycle. wikipedia.org

Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron, organotin, or organocopper species) is transferred to the metal center, displacing the halide. taylorfrancis.combohrium.com This brings the two organic fragments that are to be coupled together on the same metal atom. taylorfrancis.com

Reductive Elimination: The final step is the reductive elimination of the two coupled organic groups from the metal center, forming the new carbon-carbon bond in the final product. bohrium.com This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

In the case of copper-catalyzed azide-alkyne cycloaddition, the mechanism is believed to be distinct from that of terminal alkynes. One proposed pathway involves the formation of a σ-acetylide complex as a key intermediate, followed by coordination of the azide and subsequent cyclization to form the cuprated triazole. nih.gov

Main Group Metal and Organocatalysis

While transition metals dominate the catalytic chemistry of this compound, there is growing interest in the use of main group metals and metal-free organocatalysts in organic synthesis.

Main Group Metal Catalysis: Main group metals, such as those from groups 1, 2, and 13, are attractive for catalysis due to their earth abundance, low cost, and low toxicity. They have been successfully employed in a range of polymerization reactions. However, their application in cross-coupling reactions involving substrates like this compound is not as well-developed as transition metal catalysis. The activation of substrates by main group metals often proceeds through electrostatic interactions rather than the orbital interactions characteristic of transition metals.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org A relevant area for this compound is the emerging field of halogen bond-based organocatalysis. ed.ac.uk In this type of catalysis, the iodine atom of an iodoalkyne can act as a halogen bond donor, forming a non-covalent, attractive interaction with a Lewis basic site on a substrate molecule. ed.ac.uk This interaction can activate the substrate towards a subsequent reaction. It is important to note that in this catalytic paradigm, the iodoalkyne is the catalyst rather than the substrate undergoing transformation. For instance, iodoalkyne derivatives have been shown to catalyze the formation of bisindolylmethane derivatives through the activation of carbonyl compounds.

Lewis Acid Catalysis in Transformations

While the direct use of Lewis acids to catalyze transformations of this compound itself is a specialized area of research, a notable example of a related transformation is the copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. This reaction provides a pathway to highly substituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. In this context, copper(I) acts as a Lewis acid to facilitate the reaction.

A key transformation involving 1-iodoalkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction demonstrates exceptional reactivity with 1-iodoalkynes, even surpassing that of terminal alkynes in some cases. nih.gov The products of this reaction are 5-iodo-1,2,3-triazoles, which are versatile intermediates for further functionalization. nih.gov

The synthesis of the 1-iodoalkyne precursors for these reactions is also noteworthy. A general and efficient method for the synthesis of 1-iodoalkynes from terminal alkynes involves the use of N-iodomorpholine in the presence of a catalytic amount of copper(I) iodide. nih.gov For instance, the reaction of phenylacetylene (B144264) with N-iodomorpholine and CuI in THF yields 1-iodo-phenylacetylene. nih.gov This methodology is applicable to a broad range of terminal alkynes, suggesting that 1-octyne (B150090) could be similarly converted to this compound.

The resulting 1-iodoalkynes can then undergo the cycloaddition with various organic azides. The copper(I)-catalyzed reaction proceeds efficiently, highlighting the role of the copper catalyst in activating the 1-iodoalkyne for reaction with the azide. nih.gov

Base-Catalyzed Iodination Reactions of Terminal Alkynes

The synthesis of this compound and other 1-iodoalkynes is frequently accomplished through the iodination of the corresponding terminal alkyne. This transformation can be efficiently catalyzed by both inorganic and organic bases, often using N-iodosuccinimide (NIS) as the iodine source. These base-catalyzed methods are attractive due to the use of inexpensive and mild bases, leading to excellent yields under relatively gentle reaction conditions. mdpi.comresearchgate.netresearchgate.net

Research has demonstrated that both potassium carbonate (K₂CO₃), an inorganic base, and 4-dimethylaminopyridine (B28879) (DMAP), an organic base, are highly effective catalysts for the 1-iodination of a variety of terminal alkynes with NIS. mdpi.comresearchgate.net The reactions are typically carried out in common organic solvents and afford the desired 1-iodoalkynes in high yields.

Inorganic Base Catalysis with Potassium Carbonate

The use of K₂CO₃ as a catalyst for the iodination of terminal alkynes with NIS has been systematically studied. Screening of various inorganic bases, including Na₂CO₃, K₂CO₃, NaHCO₃, and KHCO₃, revealed that K₂CO₃ exhibited the best catalytic activity. researchgate.net In a typical reaction, a small amount of K₂CO₃ can effectively activate NIS for the iodination of a terminal alkyne. For example, the reaction of phenylacetylene with NIS in methanol (B129727) at 40°C in the presence of 1.5 mol% of K₂CO₃ resulted in a 97.6% yield of the corresponding 1-iodoalkyne in just 10 minutes. researchgate.net The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can further enhance the reaction rate and yield, particularly when the base has low solubility in the reaction medium. researchgate.net

Organic Base Catalysis with 4-Dimethylaminopyridine (DMAP)

DMAP has also been identified as a highly efficient organic base catalyst for the iodination of terminal alkynes. mdpi.comresearchgate.net Optimization of reaction conditions, including the choice of solvent and the amount of catalyst, has been performed to maximize the yield of the 1-iodoalkyne product. For the reaction of phenylacetylene with NIS, using 0.25 equivalents of DMAP in acetonitrile at 45°C for 4 hours was found to be optimal, providing a high yield of the desired product. researchgate.net

The versatility of these base-catalyzed methods has been demonstrated with a range of terminal alkyne substrates, including aromatic and aliphatic alkynes, showcasing the broad applicability of these protocols for the synthesis of various 1-iodoalkynes. mdpi.com

Below is an interactive data table summarizing the yields of 1-iodination for different terminal alkyne substrates using K₂CO₃ and DMAP as catalysts.

Substrate (Terminal Alkyne)CatalystSolventTemperature (°C)TimeYield (%)
PhenylacetyleneK₂CO₃Methanol4010 min99
PhenylacetyleneDMAPAcetonitrile454 h97
4-MethylphenylacetyleneK₂CO₃Methanol4015 min98
4-MethylphenylacetyleneDMAPAcetonitrile455 h96
4-MethoxyphenylacetyleneK₂CO₃Methanol4015 min99
4-MethoxyphenylacetyleneDMAPAcetonitrile455 h97
4-ChlorophenylacetyleneK₂CO₃Methanol4020 min95
4-ChlorophenylacetyleneDMAPAcetonitrile456 h93
1-Octyne K₂CO₃ Methanol 40 30 min 92
1-Octyne DMAP Acetonitrile 45 8 h 90

This data is representative of typical yields reported in the literature for base-catalyzed iodination of terminal alkynes with NIS. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques in 1 Iodo 1 Octyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For 1-Iodo-1-octyne, both proton (¹H) and carbon-13 (¹³C) NMR are critical, complemented by advanced 2D NMR methods.

¹H-NMR spectroscopy is routinely employed to confirm the presence and environment of hydrogen atoms within this compound, providing insights into the success of synthetic reactions and monitoring their progress wpmucdn.comuniversite-paris-saclay.fracs.orgyoutube.com. Given the structure of this compound (CH₃(CH₂)₅C≡CI), the absence of a terminal acetylenic proton (≡C-H) signal, typically observed around δ 1.8-2.0 ppm in terminal alkynes like 1-octyne (B150090), is a key diagnostic feature orgsyn.org. Instead, the protons on the carbon adjacent to the iodo-alkyne moiety (C-3) would be expected to show distinct chemical shifts.

The chemical shifts for the protons in this compound would typically be observed in the following ranges:

Alkyl chain protons (CH₃(CH₂)₅-): These protons would resonate in the aliphatic region, generally between δ 0.8-1.5 ppm, with the terminal methyl group (CH₃) appearing as a triplet around δ 0.8-0.9 ppm and the methylene (B1212753) (CH₂) groups as complex multiplets universite-paris-saclay.fr.

Protons on C-3 (α to the alkyne): These protons are expected to be slightly deshielded compared to the bulk alkyl chain due to the proximity of the triple bond, likely appearing around δ 1.9-2.2 ppm.

Protons on C-2 (β to the iodine, α to the alkyl chain): These protons would be influenced by both the triple bond and the iodine, though less directly than C-1.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound (in CDCl₃)

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (terminal)0.8-0.9Triplet3H
(CH₂)₄ (bulk alkyl)1.2-1.5Multiplet8H
CH₂ (C-3, α to alkyne)1.9-2.2Multiplet2H
No ≡C-H protonAbsent-0H

¹³C-NMR spectroscopy provides direct information about the carbon skeleton of this compound, with each unique carbon atom typically yielding a distinct signal universite-paris-saclay.fracs.orgyoutube.com. The presence of the alkyne and the iodine atom significantly influences the chemical shifts of the carbons in their vicinity.

Key diagnostic carbon signals for this compound include:

C-1 (C≡CI): The carbon directly bonded to the iodine atom (C-1) is expected to exhibit a significantly upfield chemical shift, often in the negative or very low positive ppm range, due to the "heavy atom effect" of iodine. For instance, the C-I carbon in 1-iodopropyne resonates at δ -8.2 ppm orgsyn.org. Similarly, the carbon bonded to iodine in 1-iodobutane (B1219991) appears at δ 6.7 ppm docbrown.info. This distinct shift is a strong indicator of the iodo-alkyne functionality.

C-2 (C≡CI): The other acetylenic carbon (C-2) would typically appear in the alkyne region, generally between δ 70-90 ppm bhu.ac.inorganicchemistrydata.org.

Alkyl chain carbons (CH₃(CH₂)₅-): The remaining carbons of the octyl chain would resonate in the typical aliphatic region, between δ 10-40 ppm, with the terminal methyl carbon around δ 10-15 ppm and the methylene carbons showing progressively higher shifts closer to the alkyne group bhu.ac.inlibretexts.org.

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound (in CDCl₃)

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C-1 (≡CI)-10 to 10
C-2 (C≡C)70-90
CH₂ (C-3, α to alkyne)25-30
(CH₂)₄ (bulk alkyl)20-35 (various)
CH₃ (terminal)10-15

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range correlations between protons and carbons, particularly across two, three, or even four bonds technion.ac.ilnist.govjeol.com. For this compound, HMBC experiments would provide crucial connectivity information that might not be evident from 1D NMR spectra alone.

Specific HMBC correlations expected for this compound include:

C-1 (≡CI) correlations: Protons on C-3 (two bonds away) would show correlations to C-1, confirming the connectivity of the alkyl chain to the iodo-alkyne terminus.

C-2 (C≡C) correlations: Protons on C-3 (one bond away) would correlate strongly with C-2, and potentially protons on C-4 (two bonds away) could also show correlations, helping to trace the alkyl chain from the alkyne.

Alkyl chain correlations: Standard HMBC correlations within the alkyl chain would confirm its linear structure.

These correlations are essential for unambiguous structural assignment, especially in complex reaction mixtures or when differentiating isomers.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by detecting molecular vibrations universite-paris-saclay.fracs.orgdocbrown.info.

Infrared (IR) Spectroscopy:

C≡C Stretching: For this compound, the carbon-carbon triple bond (C≡C) stretching vibration is expected to be observed in the region of 2100-2260 cm⁻¹. Unlike symmetrical internal alkynes, where this band might be weak or absent in IR due to minimal dipole moment change, the presence of the iodine atom makes the this compound triple bond asymmetrical, ensuring an observable IR absorption wpmucdn.comumsl.edu.

Alkyl C-H Stretches: Characteristic C-H stretching vibrations for the alkyl chain would appear around 2850-2960 cm⁻¹ (sp³ C-H) wpmucdn.com.

C-I Stretching: The carbon-iodine (C-I) stretching vibration typically occurs in the fingerprint region (below 700 cm⁻¹), which can be difficult to assign definitively due to overlap with other skeletal vibrations.

Raman Spectroscopy:

C≡C Stretching: Raman spectroscopy is particularly strong for detecting vibrations involving symmetrical or highly polarizable bonds. The C≡C stretch in this compound is expected to be a prominent feature in the Raman spectrum, often appearing stronger than in the IR spectrum, due to the significant change in polarizability during the vibration of the triple bond umsl.edu. This makes Raman a highly complementary technique to IR for confirming the alkyne functionality.

Alkyl C-H Stretches: Similar to IR, C-H stretching vibrations from the alkyl chain would be observed.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group/VibrationExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Significance
C≡C Stretch2100-2260 (medium-strong)2100-2260 (strong)Confirms alkyne presence
sp³ C-H Stretch2850-2960 (strong)2850-2960 (strong)Confirms aliphatic chain
C-I Stretch< 700 (variable)< 700 (variable)Indicative of C-I bond, often overlapping

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as providing insights into its structural features through fragmentation patterns universite-paris-saclay.fracs.org. The molecular formula of this compound is C₈H₁₃I.

Molecular Ion (M⁺): The molecular ion peak (M⁺) for this compound would be observed at m/z 236, corresponding to its exact mass (236.006195 g/mol ) spectrabase.com. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotope pattern around the molecular ion compared to compounds containing chlorine or bromine.

Fragmentation Analysis: Electron Ionization (EI) MS typically induces characteristic fragmentation pathways uni-saarland.de. For this compound, common fragmentation patterns would include:

Loss of Iodine: A prominent fragment would likely result from the loss of an iodine radical (I•), leading to a peak at [M-I]⁺ (m/z 236 - 127 = 109). This C₈H₁₃⁺ ion would correspond to the octynyl cation.

Alkyl Chain Cleavages: Cleavages along the alkyl chain would produce a series of smaller, characteristic hydrocarbon fragments (e.g., C₂H₃⁺, C₃H₅⁺, C₄H₇⁺, etc.), which are typical for alkynes and alkyl chains youtube.com.

Alpha-cleavage: Cleavage alpha to the triple bond or the iodine atom could also be observed, providing further structural details.

Table 4: Expected Mass Spectrometry Fragments for this compound (C₈H₁₃I)

Fragment Ion (m/z)Proposed CompositionOrigin/Significance
236C₈H₁₃I⁺Molecular ion (M⁺) - confirms molecular weight
109C₈H₁₃⁺Loss of iodine radical (M - I) - highly diagnostic
81C₆H₉⁺Alkynyl fragment (e.g., [M - C₂H₄I]⁺)
67C₅H₇⁺Alkynyl fragment (e.g., [M - C₃H₆I]⁺)
55C₄H₇⁺Alkynyl fragment (e.g., [M - C₄H₈I]⁺)
41C₃H₅⁺Propargyl or allyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically involving π→π* or n→π* transitions universite-paris-saclay.fr. Simple alkynes generally absorb in the far UV region (below 200 nm), which is often outside the range of standard UV-Vis spectrophotometers unless conjugated systems are present.

For this compound, the presence of the iodine atom, a heavy and polarizable atom with non-bonding electrons, can influence the UV-Vis spectrum. While isolated C-I bonds typically absorb in the far UV (e.g., iodoalkanes show absorption bands below 260 nm), the presence of the triple bond in conjugation or proximity could potentially lead to absorption at slightly longer wavelengths due to n→σ* transitions involving the iodine's lone pairs or interactions with the π-system. However, without extensive conjugation, strong absorption in the visible region is unlikely. UV-Vis spectroscopy might be more useful for detecting impurities with extended conjugation or for quantitative analysis if a specific chromophore is present.

Advanced Applications of 1 Iodo 1 Octyne in Organic Synthesis

Utilization as Building Blocks for Complex Molecular Architectures

As a haloalkyne, 1-iodo-1-octyne (C8H13I) is a crucial synthon in organic chemistry, participating in a variety of transition-metal-catalyzed carbon-carbon bond-forming reactions. These reactions are fundamental for assembling intricate molecular structures researchgate.netresearchgate.net. The iodine atom, being a good leaving group, facilitates its involvement in cross-coupling reactions, which are cornerstones of modern synthetic strategies fishersci.co.ukyonedalabs.com.

Cross-Coupling Reactions: this compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Negishi, and Suzuki-Miyaura couplings fishersci.co.ukyonedalabs.comwikipedia.orgsigmaaldrich.com. These reactions enable the formation of new carbon-carbon bonds between sp-hybridized carbons (from the alkyne) and sp2 or sp3 hybridized carbons from other organic fragments.

A notable application of this compound as a building block is demonstrated in the context of Suzuki-Miyaura reactions. For instance, this compound can be converted into a Z-1-iodoalkene through a hydroboration-protonolysis sequence, and this intermediate can then be utilized in Suzuki-Miyaura coupling to synthesize complex fatty acid derivatives, such as 1-monoacylglycerols (1-MAGs) nih.gov. This highlights its role in constructing molecules with specific stereochemical configurations and functionalities.

Furthermore, this compound has been directly employed in coupling reactions to afford complex fluorinated enynes. For example, it participates in reactions that yield 1,1-difluoro-1,3-enynes, showcasing its ability to introduce both alkyne functionality and a long alkyl chain into a target molecule koreascience.kr.

The versatility of this compound in forming complex molecular architectures is summarized in the table below, illustrating its participation in key cross-coupling transformations:

Reaction TypeRole of this compoundProduct TypeExamples/Significance
Suzuki-Miyaura CouplingPrecursor to iodoalkenes for coupling with organoboronsFunctionalized olefins (e.g., 1-MAGs)Stereoselective synthesis of complex fatty acid derivatives nih.gov.
General Cross-Couplings (e.g., Sonogashira, Negishi)Iodoalkyne reactantVarious C-C coupled productsFormation of carbon-carbon bonds with aryl, alkenyl, or alkyl partners, enabling diverse molecular constructions fishersci.co.ukyonedalabs.comwikipedia.org.
Alkynylation ReactionsAlkynylating agentFluorinated enynesSynthesis of 1,1-difluoro-1,3-enynes koreascience.kr.

Synthesis of Conjugated Systems (e.g., 1,3-Diynes, Enynes, Alkynones)

The unique structure of this compound, featuring a terminal alkyne moiety with an adjacent iodine atom, makes it an ideal precursor for various conjugated systems.

1,3-Diynes: One of the most direct applications of this compound is its homocoupling reaction, which leads to the formation of symmetrical 1,3-diynes. Specifically, the homocoupling of this compound yields 7,9-hexadecadiyne (B14716071) ontosight.ai. This reaction is a straightforward route to extend carbon chains with conjugated triple bonds, which are important motifs in material science and natural product synthesis.

Enynes: this compound is a valuable component in the synthesis of enynes, which are compounds containing both a carbon-carbon double bond and a carbon-carbon triple bond. It has been directly utilized in coupling reactions to produce 1,1-difluoro-1,3-enynes koreascience.kr. The ability to introduce the alkyne functionality from this compound into a system already possessing a double bond allows for the precise construction of these conjugated systems. While other methods exist for enyne synthesis, the use of iodoalkynes like this compound provides specific advantages in terms of reactivity and functional group tolerance organic-chemistry.orggoogle.com.

Alkynones: Alkynones (α,β-acetylenic ketones) are significant intermediates in organic synthesis and are often prepared via acyl Sonogashira cross-coupling reactions. These reactions typically involve the coupling of acyl halides with terminal alkynes researchgate.netmdpi.com. While 1-octyne (B150090) (the parent alkyne of this compound) is a common substrate for alkynone synthesis via acyl Sonogashira coupling mdpi.com, this compound itself is not commonly reported as a direct precursor for alkynones through this specific methodology. Its iodine atom would typically be the reactive site in cross-coupling, rather than the terminal alkyne proton required for direct acyl Sonogashira coupling. Therefore, to synthesize alkynones from this compound, it would likely first need to be converted to a terminal alkyne or an acyl iodide derivative.

Role in the Construction of Advanced Materials and Functional Molecules

The incorporation of alkyne and halogen functionalities, as found in this compound, is highly relevant for the development of advanced materials and functional molecules. The rigid and linear nature of the alkyne unit, combined with the reactivity of the iodine atom, allows for diverse chemical modifications and polymerization strategies.

Polymer Synthesis: Alkynes, including derivatives of 1-octyne, are employed in "click chemistry" reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), for the modification and synthesis of polymers core.ac.ukrsc.org. While 1-octyne itself is used in the synthesis of triazole copolymers via click chemistry core.ac.uk, the broader class of iodoalkynes, which includes this compound, has been shown to be effective in synthesizing peroxide-substituted 1,2,3-triazoles through Cu(I)-promoted CuAAC reactions rsc.org. These peroxide-substituted triazoles can act as oxidants, radical initiators, pharmacophores, and enzyme inhibitors, demonstrating the potential for this compound derivatives in creating functional polymeric and molecular materials rsc.org.

Functional Molecules: The versatility of this compound extends to the synthesis of functional molecules with potential applications in various fields. The Sonogashira reaction, which can utilize iodo-substrates, is instrumental in the synthesis of conjugated microporous poly(arylene ethynylene) matrices (CMPs), which are advanced materials with specific porosities and electronic properties nih.gov. The ability to precisely control the molecular structure through reactions involving this compound allows for the tailoring of properties for specific material applications, including those in optoelectronics and other high-performance materials.

The unique combination of an alkyne and an iodine atom in this compound provides a reactive handle for further derivatization, enabling the creation of molecules with tailored properties for diverse advanced material and functional molecule applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Iodo-1-octyne, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves halogenation of 1-octyne using iodine under controlled conditions. A documented procedure includes reacting 1-octyne with iodine in the presence of n-butyllithium at low temperatures (e.g., -78°C) to yield this compound . To ensure reproducibility, provide detailed reaction parameters (temperature, stoichiometry, solvent) in the experimental section, and include characterization data (NMR, IR) for purity verification. Supplementary materials should list raw spectral data and step-by-step protocols .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer : Use 1^1H NMR to confirm the terminal alkyne proton (δ ~2.0–3.0 ppm) and iodine’s deshielding effect. IR spectroscopy should show a C≡C stretch (~2100–2260 cm1^{-1}) and C-I stretch (~500–600 cm1^{-1}). Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 222 (M+^+). Cross-reference with literature data and report deviations >5% .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319). Work in a fume hood due to potential respiratory irritation (H335). Store in a cool, dry place away from oxidizers. Spill protocols include neutralization with sodium thiosulfate and disposal via hazardous waste channels .

Q. What are the common pitfalls in the purification of this compound, and how can they be mitigated?

  • Methodological Answer : Common issues include residual iodine or unreacted starting materials. Use column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation under reduced pressure. Monitor purity via TLC (Rf ~0.5 in hexane) and confirm with melting point analysis (if solid) or GC-MS .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound in transition metal-catalyzed reactions, such as those involving tungsten complexes?

  • Methodological Answer : Employ kinetic studies (e.g., rate determination via UV-Vis) and isotopic labeling (13^{13}C or 125^{125}I) to track bond formation/cleavage. For tungsten-catalyzed cyclization, use in situ IR or NMR to detect intermediates like iodinated vinylidene complexes. Compare experimental data with DFT calculations to validate proposed mechanisms .

Q. What strategies should be employed to resolve contradictions in experimental data when this compound exhibits unexpected reactivity in cyclization reactions?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses. Use control experiments to isolate variables (e.g., solvent polarity, temperature). Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) and consult contradictory literature to identify systemic errors .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA software) to model transition states and reaction energetics. Validate predictions with small-scale exploratory reactions (e.g., Sonogashira coupling). Use multivariate analysis (PCA or PLS) to correlate computational descriptors (HOMO/LUMO energies) with observed yields .

Q. In cross-coupling reactions, how does the iodine substituent in this compound influence regioselectivity compared to other halogenated alkynes?

  • Methodological Answer : Conduct competitive experiments with Cl/Br/I analogs under identical conditions (e.g., Suzuki-Miyaura coupling). Analyze regioselectivity via 1^1H NMR and GC-MS. The larger atomic radius and weaker C-I bond may favor oxidative addition in Pd-catalyzed systems, but steric effects could reduce efficiency. Compare with literature on halogen-specific transmetallation barriers .

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